N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide
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Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H19ClFN3O2S and its molecular weight is 431.91. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N’-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide, also known as N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide:
Antibacterial Applications
This compound has shown significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Chromobacterium violaceum. The presence of the thiazole ring and the chlorine atom enhances its ability to disrupt bacterial cell walls and inhibit bacterial growth .
Antifungal Applications
The thiazole moiety in the compound is known for its antifungal properties. It can inhibit the growth of various fungal strains by interfering with their cell membrane integrity and function. This makes it a potential candidate for developing antifungal medications .
Anticancer Applications
Research has indicated that compounds containing thiazole rings, like this one, can exhibit anticancer properties. They can induce apoptosis in cancer cells and inhibit their proliferation. This compound could be explored further for its potential in cancer therapy .
Anti-inflammatory Applications
The compound’s structure suggests it may have anti-inflammatory properties. Thiazole derivatives are known to inhibit the production of pro-inflammatory cytokines, making them useful in treating inflammatory diseases .
Urease Inhibition
This compound has been studied for its ability to inhibit urease, an enzyme that contributes to the formation of kidney stones and other medical conditions. By inhibiting urease, the compound can help prevent these conditions and improve patient outcomes .
Antioxidant Applications
The presence of the fluorophenyl group in the compound suggests it may have antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage, which is linked to various chronic diseases .
Antiviral Applications
Thiazole derivatives have been explored for their antiviral properties. This compound could potentially inhibit viral replication and be used in the development of antiviral drugs, particularly against viruses that affect the respiratory system .
Neuroprotective Applications
Research into thiazole-containing compounds has shown potential neuroprotective effects. These compounds can protect neurons from damage and may be useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Each of these applications highlights the versatility and potential of N’-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2S/c1-12-16(22)4-3-5-17(12)26-20(28)19(27)24-11-10-18-13(2)25-21(29-18)14-6-8-15(23)9-7-14/h3-9H,10-11H2,1-2H3,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJMHGDPXBNSAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide |
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